AGN 205327

Description

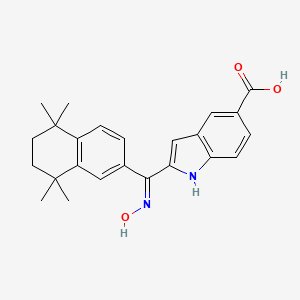

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O3 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+ |

InChI Key |

CTYNDNYSDMIEPV-YYADALCUSA-N |

SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |

Isomeric SMILES |

CC1(CCC(C2=C1C=CC(=C2)/C(=N\O)/C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |

Synonyms |

(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGN 205327

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 205327 is a potent and selective synthetic agonist of the Retinoic Acid Receptor gamma (RARγ). Its mechanism of action is centered on the specific activation of RARγ, a nuclear receptor that functions as a ligand-dependent transcription factor. This targeted activation, without significant interaction with other Retinoic Acid Receptor (RAR) subtypes or the Retinoid X Receptor (RXR), makes this compound a valuable tool for dissecting the specific roles of RARγ in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its interaction with RARγ, the subsequent signaling cascade, its effects on gene expression, and detailed protocols for its experimental characterization.

Core Mechanism of Action: Selective RARγ Agonism

This compound functions as a selective agonist for the Retinoic Acid Receptor gamma (RARγ), a member of the nuclear receptor superfamily.[1][2][3] Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, such as this compound, these receptors can directly interact with DNA to regulate the expression of specific genes.

The selectivity of this compound for RARγ over the other RAR subtypes, RARα and RARβ, is a key feature of its mechanism. This specificity allows for the targeted investigation of RARγ-mediated signaling pathways, which are implicated in a variety of biological processes, including cell differentiation, proliferation, and apoptosis.[4] Furthermore, this compound does not exhibit any inhibitory activity against the Retinoid X Receptor (RXR), another key player in retinoid signaling.[1]

Quantitative Potency and Selectivity

The potency and selectivity of this compound have been quantified through in vitro assays, with the half-maximal effective concentrations (EC50) determined for each of the three RAR subtypes.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

Table 1: Potency of this compound for RAR Subtypes.

The significantly lower EC50 value for RARγ demonstrates the high potency and selectivity of this compound for this specific receptor subtype.

The RARγ Signaling Pathway

The mechanism of action of this compound is initiated by its binding to the ligand-binding domain (LBD) of RARγ. This binding event induces a conformational change in the receptor, leading to a cascade of molecular events that ultimately modulate gene expression.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid maintains human skeletal muscle progenitor cells in an immature state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]

AGN 205327: A Technical Guide to a Selective RAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 205327 is a potent synthetic agonist of the Retinoic Acid Receptors (RARs) with marked selectivity for the gamma (γ) subtype. This molecule serves as a valuable tool for investigating the intricacies of retinoid signaling pathways and holds potential for therapeutic applications where RARγ modulation is desired. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, presenting a core resource for researchers in the field.

Discovery and Synthesis

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₆N₂O₃ |

| Molecular Weight | 390.47 g/mol |

| CAS Number | 2070018-29-8 |

Mechanism of Action: The Retinoid Signaling Pathway

This compound exerts its biological effects by acting as an agonist at Retinoic Acid Receptors (RARs). RARs are nuclear hormone receptors that function as ligand-dependent transcription factors. In their inactive state, RARs form heterodimers with Retinoid X Receptors (RXRs) and are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex is associated with corepressor proteins, which inhibit gene transcription.

Upon binding of an agonist like this compound to the Ligand Binding Domain (LBD) of the RAR, a conformational change is induced. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then promotes the transcription of downstream target genes, leading to various cellular responses, including differentiation, proliferation, and apoptosis. This compound shows no significant inhibitory activity against RXRs.[1]

Quantitative Biological Activity

This compound is a potent agonist for all three RAR subtypes, with a notable preference for RARγ. The half-maximal effective concentrations (EC₅₀) are summarized in the table below.

| Receptor Subtype | EC₅₀ (nM) |

| RARα | 3766[1] |

| RARβ | 734[1] |

| RARγ | 32[1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like this compound.

Radioligand Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Detailed Protocol:

-

Receptor Preparation: Use baculovirus-expressed human RARα, RARβ, or RARγ.

-

Assay Buffer: Prepare a suitable buffer, such as TEG buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol).

-

Reaction Mixture: In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of [³H]-all-trans-retinoic acid ([³H]-ATRA) (e.g., 5 nM), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the reaction mixture at 4°C for 4 hours to reach equilibrium.

-

Separation: Separate the receptor-bound from free [³H]-ATRA by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a wash buffer.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Workflow:

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as HEK293 or COS-7, in appropriate media.

-

Co-transfect the cells with an expression vector for the desired human RAR isoform (α, β, or γ), a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter (e.g., pRARE-tk-Luc), and a control plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 to 48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

β-Galactosidase Assay: Measure the β-galactosidase activity in the same cell lysates to normalize for transfection efficiency.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the fold induction of luciferase activity (compared to the vehicle control) against the logarithm of the this compound concentration. Determine the EC₅₀ value from the resulting dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for the study of retinoid signaling, offering high potency and selectivity for RARγ. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the diverse biological roles of Retinoic Acid Receptors. Further research into the specific therapeutic applications of RARγ agonists may reveal new avenues for the treatment of various diseases.

References

AGN 205327: A Technical Guide to a Selective RARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 205327 is a synthetic retinoid characterized as a potent and selective agonist for the Retinoic Acid Receptor gamma (RARγ). This selectivity makes it a valuable molecular tool for investigating the specific physiological and pathological roles of RARγ, distinguishing its functions from those of RARα and RARβ. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of the canonical retinoic acid signaling pathway it modulates.

Core Compound Data

This compound demonstrates marked selectivity for the RARγ subtype. Its potency is significantly higher for RARγ compared to RARα and RARβ, as evidenced by its half-maximal effective concentration (EC50) values. The compound shows no significant inhibitory activity against Retinoid X Receptors (RXRs), further highlighting its specificity within the retinoid signaling cascade.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆N₂O₃ | [2] |

| Molecular Weight | 390.47 g/mol | [2] |

| CAS Number | 2070018-29-8 | [3] |

| Appearance | Solid | |

| Color | Yellow | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Pharmacological Profile

The primary pharmacological feature of this compound is its selective agonism of RARs, with a clear preference for the γ isoform. This selectivity allows for the targeted investigation of RARγ-mediated biological processes.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

This data is compiled from multiple sources.

Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and embryonic development. They function as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, and is associated with co-repressor proteins, which inhibit gene transcription.

Upon ligand binding, such as with this compound, the receptor undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which in turn promotes the transcription of downstream target genes.

References

In Vitro Characterization of AGN 205327: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of AGN 205327, a synthetic agonist of the Retinoic Acid Receptors (RARs). This document summarizes its functional potency, details the experimental methodologies for its characterization, and illustrates the underlying signaling pathways and experimental workflows.

Core Data Presentation

The functional potency of this compound has been determined through in vitro assays, with the half-maximal effective concentrations (EC50) varying across the three RAR subtypes. This selectivity is a key characteristic of the compound.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766[1][2] |

| RARβ | 734[1][2] |

| RARγ | 32[1] |

Table 1: Functional Potency of this compound on Human Retinoic Acid Receptor Subtypes.

This compound demonstrates no inhibitory activity against Retinoid X Receptors (RXRs), highlighting its specificity for the RAR family.

Retinoic Acid Receptor Signaling Pathway

This compound, as a synthetic RAR agonist, exerts its effects by modulating gene expression through the canonical retinoic acid signaling pathway. Upon entering the cell nucleus, this compound binds to a Retinoic Acid Receptor (RAR), which exists as a heterodimer with a Retinoid X Receptor (RXR). In the absence of a ligand, the RAR-RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit transcription.

The binding of an agonist like this compound to the RAR ligand-binding domain induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then actively promotes the transcription of downstream target genes, leading to the synthesis of new proteins and subsequent cellular responses.

Experimental Protocols

The in vitro characterization of this compound to determine its functional potency (EC50) typically involves a cell-based reporter gene assay. The following is a detailed methodology for such an experiment.

Objective: To determine the EC50 value of this compound for a specific RAR subtype (α, β, or γ).

Principle: A mammalian cell line is engineered to express the human RAR subtype of interest and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing RAREs. Activation of the RAR by an agonist leads to the expression of the reporter gene, and the resulting signal (luminescence) is proportional to the level of receptor activation.

Materials:

-

Cell Line: HEK293 cells (or other suitable mammalian cell line) stably co-transfected with:

-

An expression vector for the full-length human RARα, RARβ, or RARγ.

-

A reporter vector containing the firefly luciferase gene downstream of a promoter with multiple RAREs.

-

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Medium: DMEM without phenol red, supplemented with charcoal-stripped FBS to reduce background from endogenous retinoids.

-

Test Compound: this compound dissolved in DMSO to create a high-concentration stock solution.

-

Control Agonist: All-trans retinoic acid (ATRA) as a reference compound.

-

Assay Plates: White, clear-bottom 96-well microplates suitable for luminescence readings.

-

Luciferase Assay Reagent: A commercial kit for quantifying firefly luciferase activity (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer: A plate-reading luminometer.

Procedure:

-

Cell Seeding:

-

Culture the engineered HEK293 cells in standard growth medium until they reach approximately 80-90% confluency.

-

Twenty-four hours prior to the assay, switch the cells to the assay medium.

-

On the day of the assay, harvest the cells and resuspend them in assay medium to a density of approximately 30,000 cells per 90 µL.

-

Dispense 90 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay medium from the DMSO stock. The final DMSO concentration in the assay should not exceed 0.1%.

-

Prepare a similar serial dilution for the reference agonist, ATRA.

-

Include control wells with assay medium and 0.1% DMSO (unstimulated control) and wells with no cells (background control).

-

Add 10 µL of the diluted compounds, reference agonist, or control solution to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15 minutes.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Gently agitate the plate for approximately 10-15 minutes at room temperature to ensure complete cell lysis and signal development.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all other readings.

-

Normalize the data by setting the average luminescence of the unstimulated control to 0% and the maximum luminescence of the reference agonist to 100%.

-

Plot the normalized response as a function of the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

References

An In-depth Technical Guide to the Binding Affinity of AGN 205327 for Retinoic Acid Receptor (RAR) Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of AGN 205327, a synthetic agonist for Retinoic Acid Receptors (RARs). This document includes quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathway.

Core Topic: this compound Binding Affinity for RAR Subtypes

This compound is a potent synthetic agonist of retinoic acid receptors (RARs), demonstrating selectivity for the RARγ subtype. It shows no inhibitory activity against retinoid X receptors (RXRs), making it a valuable tool for investigating RAR-mediated signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the three RAR subtypes (α, β, and γ) has been determined using functional transactivation assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response, are summarized in the table below. Lower EC50 values indicate higher potency.

| RAR Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

Data sourced from commercially available technical datasheets.

Mechanism of Action and Signaling Pathway

Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and embryonic development.[1] They are members of the nuclear receptor superfamily and form heterodimers with retinoid X receptors (RXRs).[1] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter region of target genes, and it recruits corepressor proteins to inhibit gene transcription.

Upon binding of an agonist like this compound, the RAR undergoes a conformational change. This leads to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This complex then initiates the transcription of downstream target genes.

Given its high affinity for RARγ, this compound is expected to primarily modulate the expression of RARγ target genes. RARγ is the most abundant RAR subtype in the skin and is crucial for epidermal maturation and barrier function.[2] It is involved in regulating genes related to skin cell growth, differentiation, and collagen production.[2] Validated target genes of RARγ include those involved in retinoid metabolism and signaling, such as Lrat, Stra6, Crabp2, and Cyp26a1, as well as transcription factors critical for development like Hoxa1, Hoxa5, Meis1, and Pbx1.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for RAR activation by an agonist such as this compound.

Experimental Protocols

The determination of binding affinity and functional activity of RAR ligands like this compound typically involves two key types of assays: competitive radioligand binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for each RAR subtype.

Materials:

-

Recombinant human RARα, RARβ, or RARγ.

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).

-

This compound and other unlabeled competitor compounds.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Receptor Membranes: Prepare membrane fractions from cells overexpressing the specific RAR subtype.

-

Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for a specific time at a controlled temperature).

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of an RAR.

Objective: To determine the EC50 of this compound for each RAR subtype.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or COS-7).

-

Expression vector for the specific RAR subtype.

-

Reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.

-

Transfection reagent.

-

This compound and other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the RAR expression vector and the RARE-luciferase reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a control compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 16-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light. Measure the light output using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a luciferase reporter gene transactivation assay.

References

The Role of AGN 205327 in Retinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 205327 is a potent synthetic agonist of the Retinoic Acid Receptors (RARs), demonstrating high selectivity for the gamma subtype (RARγ). This document serves as a comprehensive technical guide on the role of this compound in retinoid signaling. It provides an in-depth overview of the retinoid signaling pathway, the known biochemical activity of this compound, and detailed, generalized protocols for key experiments relevant to its characterization. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development who are interested in the therapeutic potential and mechanism of action of RARγ-selective agonists.

Introduction to Retinoid Signaling

Retinoid signaling is a crucial cellular pathway that governs a wide array of biological processes, including embryonic development, cell proliferation and differentiation, and apoptosis. The key mediators of this pathway are the retinoid receptors, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two main classes of retinoid receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ).

Endogenous retinoids, such as all-trans retinoic acid (ATRA), bind to RARs, inducing a conformational change that leads to the formation of a heterodimer with an RXR. This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event modulates the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription. The specificity of the biological response to retinoids is determined by the subtype of RAR and RXR involved, the specific RARE sequence, and the cellular context, including the availability of co-regulators.

This compound: A Selective RAR Agonist

This compound is a synthetic retinoid analog that has been identified as a potent and selective agonist for the Retinoic Acid Receptors. Its selectivity for the RARγ subtype makes it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes.

Biochemical Activity

The primary quantitative data available for this compound is its half-maximal effective concentration (EC50) for the activation of the three RAR subtypes. These values highlight the compound's significant selectivity for RARγ.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766[1] |

| RARβ | 734[1] |

| RARγ | 32[1] |

This compound has been shown to have no inhibitory activity against Retinoid X Receptors (RXRs), further underscoring its specificity as an RAR agonist.[1]

Retinoid Signaling Pathway Involving this compound

The binding of this compound to RARγ initiates a cascade of molecular events that ultimately alters gene expression. The following diagram illustrates the canonical retinoid signaling pathway as activated by this compound.

References

Preliminary Efficacy and Mechanism of Action of AGN 205327: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro data available for AGN 205327, a synthetic agonist of the Retinoic Acid Receptors (RARs). The document outlines the compound's potency, selectivity, and proposed mechanism of action through the modulation of the retinoic acid signaling pathway and subsequent induction of autophagy. Detailed experimental protocols for assessing RAR agonist activity and autophagy are also provided to facilitate further research and development.

Quantitative Data Summary

This compound has demonstrated potent and selective agonist activity at the retinoic acid receptors, with a notable preference for the gamma subtype (RARγ). The compound shows no inhibitory activity on retinoid X receptors (RXRs), highlighting its specificity.[1][2][3] The half-maximal effective concentrations (EC50) for each RAR subtype are summarized in the table below.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

Table 1: In Vitro Potency of this compound on Human Retinoic Acid Receptors. The data illustrates the concentration of this compound required to elicit a half-maximal response from each RAR subtype.

Core Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. Upon activation, the RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.

A key downstream effect of RAR activation by agonists is the induction of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This process is initiated through a signaling cascade that involves the regulation of autophagy-related genes (Atgs). The induction of autophagy is considered a critical mechanism through which RAR agonists mediate their therapeutic effects in various disease models.

Figure 1: Signaling pathway of this compound. The diagram illustrates the activation of the RAR/RXR pathway by this compound, leading to the transcriptional upregulation of autophagy-related genes and the subsequent induction of autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary studies of this compound.

Experimental Protocol 1: RAR Agonist Activity Assessment via Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound like this compound to the different RAR subtypes.

1. Materials:

-

Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs).

-

Radioligand: [³H]9-cis-Retinoic Acid.

-

Non-specific binding control: Unlabeled 9-cis-Retinoic Acid.

-

Assay Buffer: Tris-HCl buffer, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation fluid and counter.

2. Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a multi-well plate, incubate the respective human recombinant RAR-LBD with a fixed concentration of [³H]9-cis-Retinoic Acid.

-

Add the different concentrations of the test compound to the wells.

-

For the determination of non-specific binding, add a high concentration of unlabeled 9-cis-retinoic acid to a set of control wells.

-

Incubate the plate for a specified time at 4°C to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a filter-binding apparatus.

-

Wash the filters to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can be converted to an EC50 value for an agonist.

Experimental Protocol 2: Assessment of Autophagy via LC3-II Western Blot Analysis

This protocol describes a method to measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.[4][5]

1. Materials:

-

Cell line of interest (e.g., HeLa or Neuro2A cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

2. Procedure:

-

Culture cells to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration. Include an untreated control.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Figure 2: Experimental workflow for assessing this compound. This diagram outlines the key steps in determining the RAR agonist activity and the induction of autophagy by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Agonist | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: AGN 205327 for Cellular Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a potent and selective synthetic agonist of the Retinoic Acid Receptor Gamma (RARγ). Its high affinity for RARγ, with significantly lower activity at RARα and RARβ isoforms and no activity at Retinoid X Receptors (RXRs), makes it a valuable tool for dissecting the specific roles of RARγ in cellular processes, particularly in the induction of cellular differentiation. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cellular differentiation studies, with a focus on the differentiation of human induced pluripotent stem cells (hiPSCs) into esophageal epithelium.

Core Concepts: Retinoic Acid Signaling in Differentiation

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development and cellular differentiation. Its effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of gene transcription. The three RAR subtypes (α, β, and γ) exhibit distinct expression patterns and play varied roles in regulating cell fate decisions. RARγ, in particular, has been identified as a key regulator in the differentiation of various cell types, including epithelial lineages.

This compound: A Selective RARγ Agonist

This compound's utility in cellular differentiation studies stems from its high selectivity for RARγ. This allows researchers to investigate the specific downstream effects of RARγ activation without the confounding influences of RARα and RARβ activation.

Quantitative Data: Receptor Selectivity of this compound

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the different RAR isoforms, demonstrating its potent and selective agonist activity at RARγ.

| Receptor Isoform | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

Data compiled from commercially available product information.

Experimental Protocol: Differentiation of Human iPSCs into Esophageal Epithelium using a RARγ Agonist

The following protocol is adapted from a study by Koterazawa et al. (2020) which successfully differentiated human iPSCs into esophageal epithelial cells (EECs) and demonstrated the critical role of RARγ activation in this process. While the study used a specific RARγ agonist, this protocol can be adapted for use with this compound due to its similar selective activity.

Cell Culture and Differentiation Stages

This protocol involves a multi-step process to guide the differentiation of hiPSCs through definitive endoderm (DE) and anterior foregut (AFG) stages before final differentiation into EECs.

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

Matrigel

-

mTeSR1 medium

-

RPMI 1640 medium

-

B27 supplement

-

Recombinant human Activin A

-

Recombinant human FGF4

-

Recombinant human Noggin

-

SB431542

-

DMEM/F-12 medium

-

N2 supplement

-

Glutamax

-

Non-essential amino acids (NEAA)

-

Penicillin-Streptomycin

-

Y-27632

-

This compound (or other selective RARγ agonist)

-

Transwell inserts (0.4 µm pore size)

-

Air-liquid interface (ALI) culture medium (e.g., Pneumacult-ALI)

Step 1: Definitive Endoderm (DE) Induction (3 days)

-

Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.

-

To initiate differentiation, replace mTeSR1 with RPMI 1640 medium supplemented with B27, 100 ng/mL Activin A, and 10 ng/mL FGF4.

-

Culture for 3 days, with daily medium changes.

Step 2: Anterior Foregut (AFG) Spheroid Formation (3 days)

-

Dissociate DE cells using a gentle cell dissociation reagent.

-

Resuspend cells in DMEM/F-12 supplemented with N2, B27, Glutamax, NEAA, and Penicillin-Streptomycin.

-

Add 500 ng/mL Noggin and 2 µM SB431542 to the medium.

-

Plate cells in low-attachment plates to allow spheroid formation.

-

Culture for 3 days.

Step 3: Esophageal Epithelial Cell (EEC) Differentiation with RARγ Agonist (from day 6 onwards)

-

Transfer AFG spheroids to Transwell inserts coated with Matrigel.

-

Culture the spheroids in ALI medium.

-

From day 6 of differentiation, supplement the ALI medium with the RARγ agonist (e.g., this compound). A typical concentration to start with, based on similar compounds, would be in the range of 100 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Continue culture for at least 14-21 days, with medium changes every 2-3 days. The establishment of an air-liquid interface (removing the medium from the apical side of the Transwell) can further promote stratification.

Assessment of Differentiation

The success of the differentiation protocol can be evaluated by examining the expression of key marker proteins and genes characteristic of esophageal epithelium.

| Differentiation Stage | Marker | Method of Detection |

| Definitive Endoderm | SOX17, FOXA2 | Immunofluorescence, qRT-PCR |

| Anterior Foregut | SOX2, PAX9 | Immunofluorescence, qRT-PCR |

| Esophageal Epithelium | p63, KRT5, KRT13, Involucrin (IVL) | Immunofluorescence, qRT-PCR, Western Blot |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and the experimental workflow for the differentiation protocol.

Caption: this compound signaling pathway in cellular differentiation.

Caption: Experimental workflow for hiPSC differentiation to EECs.

Conclusion

This compound is a powerful and selective tool for investigating the role of RARγ in cellular differentiation. The provided protocol for differentiating hiPSCs into esophageal epithelium serves as a robust framework for studying this process and can be adapted for other cell lineages where RARγ is implicated. By leveraging the selectivity of this compound, researchers can gain deeper insights into the molecular mechanisms governing cell fate decisions, with potential applications in regenerative medicine and the development of novel therapeutic strategies.

Methodological & Application

Application Notes and Protocols for AGN 205327 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a potent and selective synthetic agonist for the Retinoic Acid Receptors (RARs), with a particularly high affinity for the gamma subtype (RARγ). Its selectivity makes it an invaluable tool for dissecting the specific roles of RARγ in various cellular processes, including differentiation, proliferation, and apoptosis. Unlike pan-RAR agonists, this compound allows for the targeted investigation of RARγ-mediated signaling pathways. This document provides detailed protocols and application notes for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by binding to RARs, which are ligand-activated transcription factors. RARs form heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit transcription.[1][2][3][4] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[2] This complex then initiates the transcription of downstream target genes. This compound shows no inhibitory activity against RXRs.

Quantitative Data

The following table summarizes the binding affinities of this compound for the different RAR isoforms.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

Data sourced from multiple suppliers and publications.

Signaling Pathway

The canonical signaling pathway for RAR agonists like this compound is depicted below. Activation of RARγ can also influence other pathways, such as the PI3K/Akt/NF-κB signaling axis in certain cellular contexts.

Caption: Canonical RARγ signaling pathway activated by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (check molecular weight on the vial), add the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 months).

Cell Proliferation Assay (BrdU Incorporation)

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

-

Cells of interest (e.g., prostate cancer cell lines like LNCaP, DU145, PC-3)

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

BrdU Cell Proliferation Assay Kit

-

96-well clear-bottom black or white tissue culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance or fluorescence

Caption: Workflow for a BrdU-based cell proliferation assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time and the experimental objective.

-

BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for 2-4 hours.

-

Detection: Follow the BrdU assay kit manufacturer's protocol for cell fixation, DNA denaturation, antibody incubation, and substrate addition.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the signal versus the log of the this compound concentration to determine the EC50 for proliferation.

Cell Differentiation Assay

This protocol provides a framework for assessing this compound-induced differentiation, which is highly cell-type dependent.

Materials:

-

Cells capable of differentiation (e.g., embryonic stem cells, hematopoietic progenitors, or specific cancer cell lines)

-

Appropriate differentiation medium

-

This compound stock solution (10 mM)

-

Microscope

-

Antibodies for differentiation markers (for immunofluorescence or Western blotting)

-

Reagents for RT-qPCR to measure differentiation-specific gene expression

Protocol:

-

Cell Seeding: Plate cells on an appropriate culture surface (e.g., gelatin-coated plates for embryonic stem cells) in their maintenance medium.

-

Induction of Differentiation: Once cells have attached and are at the desired confluency, replace the maintenance medium with differentiation medium containing various concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control.

-

Culture and Observation: Culture the cells for several days to weeks, depending on the differentiation protocol. Change the medium with fresh this compound every 2-3 days. Monitor the cells daily for morphological changes indicative of differentiation using a microscope.

-

Analysis of Differentiation Markers:

-

Immunofluorescence: Fix the cells at different time points and stain with antibodies against known differentiation markers.

-

Western Blotting: Lyse the cells and perform Western blotting to quantify the protein levels of differentiation markers.

-

RT-qPCR: Isolate RNA from the cells and perform RT-qPCR to measure the expression of differentiation-specific genes.

-

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to analyze the expression of RARγ target genes.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound stock solution (10 mM)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene

Caption: Workflow for gene expression analysis using RT-qPCR.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative PCR using a suitable qPCR master mix and primers for your target genes (e.g., known RARγ targets like HOXA1, CYP26A1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low cellular response | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |

| Cell line does not express sufficient levels of RARγ. | Verify RARγ expression in your cell line using Western blotting or RT-qPCR. | |

| Compound degradation. | Use freshly prepared dilutions from a properly stored stock solution. Protect from light. | |

| High background in assays | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is below 0.1% to avoid toxicity. |

| Contamination of cell culture. | Practice good aseptic technique and regularly test for mycoplasma. | |

| Inconsistent results | Variability in cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each experiment. |

| Fluctuation in incubation times. | Adhere strictly to the optimized incubation times for treatment and assays. |

Conclusion

This compound is a powerful tool for investigating the specific functions of RARγ in cell culture models. The protocols provided here offer a starting point for a variety of experimental applications. It is crucial to optimize these protocols for each specific cell line and experimental question to ensure reliable and reproducible results. Careful consideration of concentration, incubation time, and appropriate controls will lead to a deeper understanding of RARγ-mediated signaling and its role in health and disease.

References

Application Notes and Protocols for In Vivo Studies of AGN 205327

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a potent and selective synthetic agonist for the Retinoic Acid Receptor gamma (RARγ).[1][2] With high affinity for RARγ (EC50 of 32 nM), and significantly lower affinity for RARα (EC50 of 3766 nM) and RARβ (EC50 of 734 nM), this compound serves as a valuable tool for investigating the specific roles of RARγ in various physiological and pathological processes.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available data for RARγ agonists and general principles of preclinical research.

Mechanism of Action: RARγ Signaling

Retinoic acid receptors (RARs) are nuclear hormone receptors that function as ligand-dependent transcription factors. Upon binding to an agonist like this compound, RARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

Retinoic Acid Receptor (RAR) Signaling Pathway

References

Application Notes and Protocols for AGN 205327 in Mice

For Research Use Only. Not for use in humans.

Introduction

AGN 205327 is a potent and selective synthetic agonist of the Retinoic Acid Receptor gamma (RARγ).[1] Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] As a selective RARγ agonist, this compound is a valuable tool for investigating the specific roles of RARγ in various physiological and pathological processes. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on available information for the compound and structurally related RARγ agonists.

Data Presentation

| Compound Name | Mouse Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |

| Palovarotene | Multiple Osteochondromas | 1.76 to 4.0 mg/kg | Systemic | Not Specified | Daily | [2] |

| CD1530 | Muscle Injury | Not Specified | Oral Gavage | Corn Oil | Days 5, 7, and 9 post-injury | [3] |

| R667 | Muscle Injury | Not Specified | Oral Gavage | Corn Oil | Days 5, 7, and 9 post-injury | [3] |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle formulation suitable for the administration of this compound to mice. This formulation is based on a common vehicle for poorly soluble compounds in in vivo research.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline, Phosphate-Buffered Saline (PBS), or double-distilled water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 1-5 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.

-

Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS/ddH₂O

-

-

Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. c. Add the PEG300 and Tween 80 components and vortex again. d. Finally, add the aqueous component (Saline/PBS/ddH₂O) and vortex until a clear and homogenous solution is formed.

-

Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Administration of this compound to Mice via Oral Gavage

This protocol details the procedure for administering the prepared this compound formulation to mice using oral gavage.

Materials:

-

Prepared this compound formulation

-

1 mL syringes

-

20-22 gauge stainless steel feeding needles with a ball tip

-

Mouse restraint device (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Animal Handling: a. Acclimatize the mice to handling and the experimental procedures to minimize stress. b. Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

-

Syringe Preparation: a. Vortex the this compound formulation to ensure it is well-mixed. b. Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.

-

Oral Gavage Administration: a. Securely restrain the mouse, either manually or using a restraint device, ensuring the head and body are in a straight line to facilitate the passage of the feeding needle. b. Gently insert the feeding needle into the mouth, directing it towards the back of the throat. c. Allow the mouse to swallow the tip of the needle and then gently advance it down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and reposition. d. Once the needle is in the stomach, slowly dispense the contents of the syringe. e. Gently withdraw the feeding needle. f. Monitor the mouse for a short period after administration to ensure there are no adverse effects.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a Retinoic Acid Receptor (RAR) agonist.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model.

References

Application Notes and Protocols for Cell-Based Assays Using AGN 205327

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a synthetic retinoid that acts as a potent agonist for Retinoic Acid Receptors (RARs), a class of nuclear receptors involved in the regulation of gene transcription. These receptors play a critical role in cellular processes such as differentiation, proliferation, and apoptosis. This compound exhibits selectivity for the different RAR subtypes (RARα, RARβ, and RARγ) and notably does not show inhibitory activity against Retinoid X Receptors (RXRs).[1][2] This makes this compound a valuable tool for investigating the specific roles of RAR subtypes in various biological processes and for the development of targeted therapeutics.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its activity on RARs. The primary recommended assay is a luciferase reporter gene assay, a common and robust method for quantifying the activation of nuclear receptors.

Data Presentation

The following table summarizes the potency of this compound on the human RAR subtypes as determined by cell-based reporter assays.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766[1][2] |

| RARβ | 734[1] |

| RARγ | 32 |

Table 1: Potency (EC50) of this compound on Human Retinoic Acid Receptor Subtypes. EC50 values represent the concentration of this compound required to elicit a half-maximal response in a reporter gene assay.

Experimental Protocols

Protocol 1: RAR Luciferase Reporter Gene Assay

This protocol describes a method to quantify the agonist activity of this compound on a specific RAR subtype (α, β, or γ) using a commercially available reporter cell line. These cell lines are engineered to express a specific human RAR subtype and a luciferase reporter gene under the control of a Retinoic Acid Response Element (RARE).

Materials:

-

RARα, RARβ, or RARγ reporter cell line (e.g., from INDIGO Biosciences or other suppliers)

-

Cell culture medium (as recommended by the cell line supplier)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture the specific RAR reporter cell line according to the supplier's instructions. Use medium supplemented with charcoal-stripped FBS to reduce background activation from retinoids present in regular FBS.

-

One day prior to the assay, harvest the cells and adjust the cell density.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of assay medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in assay medium to create a range of concentrations. It is recommended to prepare these dilutions at 2X the final desired concentration. A typical concentration range to test would span from 1 pM to 10 µM.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the media from the plated cells.

-

Add 50 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Remove the plate from the incubator and allow it to cool to room temperature.

-

Add 50 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the vehicle control wells (background) from the luminescence readings of all other wells.

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.

-

Mandatory Visualizations

Caption: this compound Signaling Pathway.

References

Application of AGN 205327 in Developmental Biology Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a potent and selective synthetic agonist for the Retinoic Acid Receptor gamma (RARγ). Its high affinity for RARγ over other RAR subtypes (α and β) and lack of activity at Retinoid X Receptors (RXRs) make it a valuable tool for dissecting the specific roles of RARγ-mediated signaling pathways in developmental processes. Retinoic acid signaling is crucial for numerous aspects of embryonic development, including patterning of the body axis, organogenesis, and cell differentiation. The use of subtype-selective agonists like this compound allows for the precise investigation of the downstream effects of activating a specific receptor, providing insights into normal development and the etiology of developmental disorders.

This document provides detailed application notes and protocols for the use of this compound in developmental biology research, with a focus on vertebrate model systems.

Data Presentation

Table 1: Receptor Selectivity of this compound

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Summary of this compound Effects on Zebrafish Embryonic Development

| Developmental Process | Concentration | Exposure Duration | Observed Effects | Reference |

| Somite Formation | 100 nM | From 4 hours post-fertilization (hpf) | Reduced somite number and axial length.[1] | [1] |

| Cranial Neural Crest Development | 100 nM | From 4 hpf | Disrupted formation of cranial bones and anterior neural ganglia.[1] | [1] |

| Pectoral Fin Outgrowth | 100 nM | From 4 hpf | Blocked pectoral fin outgrowth.[1] | |

| Caudal Fin Regeneration | 100 nM | Post-amputation | Abrogation of caudal fin regeneration. | |

| Cardiac Development | 100 nM | From 4 hpf | Cardiac edema. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on the methodology described by Johnson and Wai (2015) for use in zebrafish embryo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare 10 mM Stock Solution:

-

Dissolve this compound powder in a 1:1 solution of DMSO and methanol to a final concentration of 10 mM.

-

For example, to prepare 100 µL of a 10 mM stock solution of this compound (Molecular Weight: 390.47 g/mol ), dissolve 0.39047 mg of the compound in 50 µL of DMSO and 50 µL of methanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare 100 µM Working Stock Solution:

-

Dilute the 10 mM stock solution 1:100 in 100% DMSO to create a 100 µM working stock solution.

-

For example, add 1 µL of the 10 mM stock solution to 99 µL of DMSO.

-

Vortex to mix. This working stock is ready for further dilution in embryo medium.

-

Protocol 2: Treatment of Zebrafish Embryos with this compound

This protocol details the application of this compound to zebrafish embryos to study its effects on development.

Materials:

-

Wild-type or transgenic zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

Petri dishes

-

Incubator at 28.5°C

-

This compound 100 µM working stock solution (from Protocol 1)

-

Stereomicroscope

Procedure:

-

Embryo Collection and Staging:

-

Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

-

Stage the embryos to the desired developmental stage for the start of treatment (e.g., 4 hours post-fertilization for early developmental studies).

-

-

Preparation of Treatment Solutions:

-

Prepare the final treatment concentrations of this compound by diluting the 100 µM working stock solution in embryo medium.

-

For a final concentration of 100 nM, dilute the 100 µM working stock 1:1000 in embryo medium (e.g., add 10 µL of 100 µM this compound to 10 mL of embryo medium).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Embryo Treatment:

-

Transfer a defined number of embryos into Petri dishes containing the prepared treatment or vehicle control solutions.

-

Ensure the volume of the solution is sufficient to cover the embryos and allow for gas exchange.

-

Incubate the embryos at 28.5°C for the desired duration of the experiment.

-

-

Observation and Analysis:

-

At selected time points, observe the embryos under a stereomicroscope to assess for morphological changes, such as alterations in body axis length, somite formation, and organ development.

-

For more detailed analysis, embryos can be fixed at specific stages for in situ hybridization to analyze gene expression patterns or for immunohistochemistry to examine protein localization.

-

Visualization of Signaling Pathways and Workflows

Caption: this compound activates RARγ, leading to gene transcription and developmental regulation.

Caption: Workflow for preparing and testing this compound on zebrafish embryos.

References

Application Notes and Protocols for Studying RARγ-Specific Functions Using AGN 205327

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play crucial roles in cellular differentiation, proliferation, and apoptosis.[1] The RAR family consists of three subtypes: RARα, RARβ, and RARγ, each with distinct tissue distribution and target gene specificity.[2][3] Understanding the specific functions of each RAR subtype is critical for the development of targeted therapies with improved efficacy and reduced side effects. AGN 205327 is a potent and selective synthetic agonist for Retinoic Acid Receptor gamma (RARγ), making it an invaluable tool for dissecting the specific roles of this receptor subtype in various biological processes.[4][5]

These application notes provide a comprehensive guide for utilizing this compound to investigate RARγ-specific functions. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The selectivity of this compound for RARγ over other RAR subtypes is a key feature that enables the specific interrogation of RARγ-mediated signaling. The following table summarizes the quantitative data regarding the potency of this compound.

| Receptor Subtype | EC50 (nM) |

| RARα | 3766 |

| RARβ | 734 |

| RARγ | 32 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

RARγ, upon binding to an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription.

Experimental Protocols

The following are detailed protocols for key experiments to study RARγ-specific functions using this compound.

Luciferase Reporter Assay for RARγ Activation

This assay quantifies the ability of this compound to activate RARγ-mediated transcription.

Workflow:

Protocol:

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293T or CV-1) in a 96-well plate at a density of 1-2 x 10^4 cells per well.

-

Transfection: Co-transfect the cells with a mammalian expression vector for human RARγ and a reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Second Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Analysis

ChIP-qPCR is used to determine if RARγ directly binds to the promoter regions of putative target genes in response to this compound treatment.

Workflow:

Protocol:

-

Cell Treatment and Crosslinking:

-

Treat cultured cells (e.g., a cell line known to express RARγ) with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 6-24 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for RARγ or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads and reverse the protein-DNA crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR using primers designed to amplify specific regions in the promoters of potential RARγ target genes.

-

Calculate the fold enrichment of target DNA in the RARγ immunoprecipitated samples relative to the IgG control.

-

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Co-IP is used to identify proteins that interact with RARγ in the presence of this compound, such as coactivators or corepressors.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-RARγ antibody or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against known coactivators (e.g., SRC-1, p300/CBP) or other potential interacting proteins to determine if they were co-immunoprecipitated with RARγ.

-

Conclusion

This compound is a powerful and selective tool for elucidating the specific functions of RARγ. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of RARγ in health and disease. By employing these methodologies, scientists can identify novel RARγ target genes, uncover new signaling pathways, and ultimately contribute to the development of more specific and effective therapeutic agents.

References

- 1. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Agonist | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: AGN 205327 in Combination with Other Signaling Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 205327 is a potent and selective synthetic agonist for the Retinoic Acid Receptor gamma (RARγ). As a member of the retinoid class of compounds, it plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. The selective activation of RARγ by this compound offers a targeted approach to modulating cellular pathways, making it a compound of significant interest for therapeutic development, particularly in oncology.